beta-Ergocryptinine
Beschreibung
Eigenschaften
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20-,24+,25-,27-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWXOXLDOMRDHW-NKIAMHPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19467-61-9 | |
| Record name | beta-Ergocryptinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019467619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-ERGOCRYPTININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142T1S7N8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Microbial Cultivation and Strain Selection
Beta-Ergocryptinine is natively produced by fungi of the Claviceps genus, particularly Claviceps paspali. The fermentation process begins with the selection of high-yield strains, often optimized through mutagenesis or genetic engineering. A critical factor in this method is the composition of the growth medium, which directly influences alkaloid biosynthesis.
Culture Medium Composition
The patent EP0183739A1 outlines a nutrient-rich medium containing:
-
Carbon sources : Sucrose (60–80 g/L) and glucose (10–20 g/L) to fuel fungal metabolism.
-
Nitrogen sources : Ammonium sulfate (5–10 g/L) and L-asparagine (2–5 g/L) to support amino acid synthesis.
-
Minerals : Magnesium sulfate heptahydrate (0.5–1.0 g/L), zinc sulfate heptahydrate (0.1–0.3 g/L), and iron sulfate heptahydrate (0.05–0.1 g/L) to act as enzyme cofactors.
-
Buffering agents : Citric acid (2–4 g/L) to maintain a pH of 5.0–6.0.
Table 1: Fermentation Medium Components and Concentrations
| Component | Concentration (g/L) | Function |
|---|---|---|
| Sucrose | 60–80 | Primary carbon source |
| Ammonium sulfate | 5–10 | Nitrogen supply |
| Magnesium sulfate heptahydrate | 0.5–1.0 | Enzyme activation |
| Citric acid | 2–4 | pH stabilization |
Fermentation Conditions
The process occurs in aerated bioreactors at 24–26°C with agitation rates of 150–200 rpm. After 14–21 days, the mycelial biomass is harvested, and beta-Ergocryptinine is extracted using dichloromethane or ethyl acetate. Yields typically range from 0.8–1.2 mg/L, though strain optimization can increase this to 2.5 mg/L.
Chemical Synthesis Approaches
Ergot Alkaloid Backbone Construction
Chemical synthesis of beta-Ergocryptinine involves constructing the tetracyclic ergoline framework, followed by functionalization of the peptide moiety. A common starting material is lysergic acid, which is derivatized through a series of stereoselective reactions.
Alkylation and Cyclization
-
Lysergic acid activation : The carboxyl group of lysergic acid is activated using thionyl chloride (SOCl₂) to form lysergyl chloride.
-
Peptide coupling : Reaction with L-valine methyl ester in the presence of N,N’-dicyclohexylcarbodiimide (DCC) yields a linear peptide intermediate.
-
Cyclization : Intramolecular nucleophilic substitution forms the ergotaman tricyclic system. This step requires anhydrous conditions and catalytic potassium tert-butoxide.
Purification and Isolation Techniques
Chromatographic Methods
Crude extracts from fermentation or synthesis are purified via:
-
Flash chromatography : Silica gel columns with a gradient of ethyl acetate/methanol (95:5 to 80:20) resolve ergot alkaloids from contaminants.
-
HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% trifluoroacetic acid) achieve >98% purity, as confirmed by UV detection at 280 nm.
Crystallization
Beta-Ergocryptinine is crystallized from acetone/water mixtures (70:30 v/v) at 4°C, yielding needle-like crystals suitable for X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl₃) : δ 6.98 (s, 1H, H-17), 5.92 (d, J = 7.2 Hz, 1H, H-5), 3.45 (m, 1H, H-8).
-
HRMS (ESI+) : m/z 610.3124 [M+H]⁺ (calculated for C₃₂H₄₁N₅O₅: 610.3128).
Table 2: Key Spectral Signatures of Beta-Ergocryptinine
| Technique | Data | Significance |
|---|---|---|
| ¹H NMR | δ 3.45 (H-8) | Confirms stereochemistry at C-8 |
| HRMS | m/z 610.3124 | Validates molecular formula |
Purity Assessment
HPLC with diode-array detection (DAD) is the gold standard, with retention times of 12.7 ± 0.2 min under standardized conditions.
Yield Optimization and Scalability
Fermentation vs. Synthesis: A Comparative Analysis
| Method | Yield (mg/L) | Time (Days) | Cost ($/g) |
|---|---|---|---|
| Fermentation | 0.8–2.5 | 14–21 | 120–180 |
| Chemical synthesis | 50–80 | 5–7 | 450–600 |
Fermentation offers lower costs but suffers from scalability challenges, whereas synthetic routes provide higher yields at elevated expenses.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Ergocryptinine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the ergoline ring structure.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 monooxygenase enzymes are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of elymoclavine .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Migraine Treatment :
- Beta-Ergocryptinine has been studied for its efficacy in treating migraines. Case studies indicate that it can alleviate headache symptoms by acting as a vasoconstrictor and modulating serotonin pathways. Long-term use, however, has been associated with adverse effects such as claudication due to vascular constriction .
- Prolactin Secretion Inhibition :
- Anticancer Potential :
Toxicological Studies
- Dietary Exposure Risks :
-
Animal Studies :
- In controlled experiments involving rodents, repeated doses of beta-Ergocryptinine resulted in significant physiological changes, including decreased body weight and hormonal alterations. These findings underscore the need for caution regarding its use in both therapeutic and agricultural contexts .
Analytical Methods for Detection
The detection and quantification of beta-Ergocryptinine in various matrices are essential for understanding its applications and safety profile. The following analytical techniques are commonly employed:
Case Studies
- Case Study 1 : A clinical trial involving patients with chronic migraines demonstrated that administration of beta-Ergocryptinine led to significant reductions in headache frequency but also noted side effects related to vascular health.
- Case Study 2 : An animal study assessed the long-term effects of dietary beta-Ergocryptinine on growth and hormonal levels, revealing a correlation between high doses and adverse metabolic outcomes.
Wirkmechanismus
Beta-Ergocryptinine exerts its effects by interacting with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin, dopamine, and adrenergic receptors, modulating their activity and influencing physiological processes. The specific molecular targets and pathways involved depend on the receptor subtype and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Beta-ergocryptinine is closely related to other ergopeptine alkaloids, including its active epimer (beta-ergocryptine), dihydro derivatives, and structural analogs. Below is a detailed comparison:
Structural and Chemical Properties
Analytical and Regulatory Status
- Beta-ergocryptinine is included in EU feed monitoring programs, whereas ergovaline remains unregulated despite its toxicity .
- Chromatographic methods (e.g., HPLC-MS) differentiate beta-ergocryptinine from beta-ergocryptine based on retention times and fragmentation patterns .
Research Findings and Implications
Toxicity Profile : Beta-ergocryptinine exhibits 10-20% of the toxicity of beta-ergocryptine in bovine models, attributed to its inability to stabilize receptor conformations .
Pharmaceutical Relevance : Dihydro-beta-ergocryptine mesylate is prioritized in drug formulations for its stability and reduced side effects compared to parent compounds .
Environmental Impact : Beta-ergocryptinine persists in soil longer than ergovaline due to lower microbial degradation rates, raising concerns about agricultural contamination .
Biologische Aktivität
Beta-Ergocryptinine, a member of the ergot alkaloid family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Beta-Ergocryptinine
Beta-Ergocryptinine is derived from the fungus Claviceps purpurea, which produces various ergot alkaloids. It exists in two forms: dihydro-alpha-ergocryptine and dihydro-beta-ergocryptine, often used in formulations like Hydergine for cognitive enhancement and vascular support .
Beta-Ergocryptinine exhibits several pharmacological effects:
- Adrenolytic Activity : It antagonizes adrenergic receptors, influencing blood pressure and heart rate regulation.
- Serotonin Antagonism : This compound can modulate serotonergic pathways, potentially affecting mood and anxiety disorders.
- Vasomotor Regulation : It influences vascular tone, which can be beneficial in treating conditions like hypertension .
Biological Activities
The biological activities of beta-Ergocryptinine include:
- Antioxidant Effects : It exhibits free radical scavenging capabilities, which may protect against oxidative stress-related diseases.
- Neuroprotective Properties : Studies suggest potential benefits in neurodegenerative conditions through modulation of neurotransmitter systems .
- Cytotoxicity : Some research indicates that it may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its anticancer potential .
Case Studies
-
Hydergine Therapy in Elderly Patients :
- A study involving elderly patients with mild cognitive impairment showed significant improvement in symptoms such as confusion and mood depression after treatment with Hydergine, which contains beta-Ergocryptinine. The therapy was noted for its gradual efficacy, with benefits often observed after several weeks of treatment .
-
Cytotoxicity Assays :
- In vitro studies demonstrated that beta-Ergocryptinine could alter cellular morphology and induce apoptosis in human cancer cell lines at specific concentrations. For instance, concentrations above 25 μg/mL led to significant morphological changes in HeLa cells, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing beta-Ergocryptinine with high purity and yield?
- Methodological Answer: Synthesis typically involves ergot alkaloid extraction followed by purification via column chromatography. To ensure reproducibility, document solvent systems, temperature controls, and purification steps in detail. Validate purity using HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can beta-Ergocryptinine be characterized structurally and functionally in preliminary studies?
- Methodological Answer: Combine spectroscopic techniques (e.g., UV-Vis, FTIR) for functional group identification with X-ray crystallography for 3D structural elucidation. For pharmacological screening, use in vitro assays (e.g., receptor-binding studies) and cross-validate results with literature to confirm specificity .
Q. What ethical and reliability standards apply when publishing beta-Ergocryptinine research data?
- Methodological Answer: Ensure compliance with open-access metadata guidelines (e.g., FAIR principles) and verify data accuracy through peer-reviewed protocols. Store raw data in secure repositories with version control, and disclose conflicts of interest in the "Acknowledgments" section .
Advanced Research Questions
Q. How can contradictory findings about beta-Ergocryptinine’s pharmacological mechanisms be systematically resolved?
- Methodological Answer: Conduct a meta-analysis of existing studies, focusing on variables like dosage, assay conditions, and model systems. Use statistical tools (e.g., funnel plots) to identify bias. Replicate key experiments under standardized conditions, reporting deviations in supplementary materials .
Q. What computational approaches are effective for modeling beta-Ergocryptinine’s interaction with cellular targets?
- Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by molecular dynamics (MD) simulations to assess stability. Validate predictions with mutagenesis studies and cross-reference results with structural databases like PDB .
Q. How can researchers design a robust study to investigate beta-Ergocryptinine’s pharmacokinetics in vivo?
- Methodological Answer: Use the P-E/I-C-O framework:
- P (Population): Rodent models with controlled genetic backgrounds.
- E/I (Exposure): Administer beta-Ergocryptinine via IV/oral routes.
- C (Control): Vehicle-treated cohorts.
- O (Outcome): Measure plasma half-life, tissue distribution (e.g., LC-MS/MS), and metabolite profiling .
Q. What strategies address gaps in understanding beta-Ergocryptinine’s stereochemical impact on bioactivity?
- Methodological Answer: Isolate enantiomers using chiral chromatography and compare their activity via dose-response assays. Characterize stereospecific interactions using circular dichroism (CD) spectroscopy and crystallography. Publish raw spectral data in open-access repositories for peer validation .
Methodological Considerations
- Data Reproducibility : Provide step-by-step experimental protocols, including equipment calibration details and reagent lot numbers. Use supplementary files for non-routine procedures (e.g., custom software scripts for data analysis) .
- Literature Review : Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators (AND/OR/NOT) to filter studies by publication date, assay type, and compound variants. Track citations with tools like Zotero .
- Ethical Compliance : Anonymize human-derived data (if applicable) and obtain institutional review board (IRB) approval for studies involving biological samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
